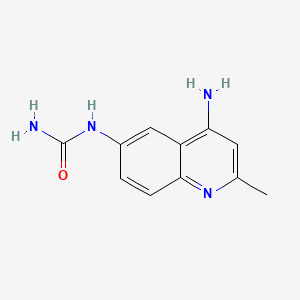

1-(4-Amino-2-methylquinolin-6-yl)urea

説明

特性

CAS番号 |

46696-26-8 |

|---|---|

分子式 |

C11H12N4O |

分子量 |

216.24 g/mol |

IUPAC名 |

(4-amino-2-methylquinolin-6-yl)urea |

InChI |

InChI=1S/C11H12N4O/c1-6-4-9(12)8-5-7(15-11(13)16)2-3-10(8)14-6/h2-5H,1H3,(H2,12,14)(H3,13,15,16) |

InChIキー |

RRWUKBMFEUWJRU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)N)N |

正規SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)N)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Hemisurfen |

製品の起源 |

United States |

類似化合物との比較

Surfen (1,3-bis(4-Amino-2-methylquinolin-6-yl)urea)

- Structure: A bis-urea compound with two quinoline moieties linked via a urea group.

- Molecular Formula : C₂₁H₂₀N₆O .

- Activity : Surfen binds heparan sulfate proteoglycans (HSPGs), disrupting protein-glycan interactions. It demonstrates anti-prion and anti-tau aggregation properties .

- Key Findings: Reduces tau hyperphosphorylation in zebrafish models more effectively than hemisurfen, likely due to dual quinoline binding sites enhancing HSPG antagonism . Exhibits higher cellular uptake and retention compared to mono-urea analogs .

Oxalyl Surfen (N¹,N²-bis(4-Amino-2-methylquinolin-6-yl)oxalamide)

JTC-801 (N-(4-Amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide hydrochloride)

- Structure: A benzamide derivative with a quinoline core, ethylphenoxymethyl, and piperidine groups.

- Molecular Formula : C₂₆H₂₆ClN₃O₃ .

- Activity: Nociceptin/orphanin FQ peptide (NOP) receptor antagonist.

- Key Findings: Produces antinociceptive effects in rodent pain models but lacks HSPG-related activity . Structural divergence (benzamide vs. urea) results in entirely distinct pharmacological targets .

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationship (SAR): The urea/oxalamide linker and quinoline multiplicity critically influence HSPG binding. Bis-urea derivatives (e.g., surfen) outperform mono-urea analogs (hemisurfen) in potency . Modifications like oxalamide substitution (oxalyl surfen) improve target affinity but compromise pharmacokinetics .

- Therapeutic Potential: Hemisurfen’s simpler structure offers a scaffold for developing neuroprotective agents with optimized solubility and bioavailability. Surfen derivatives remain promising for pathologies involving HSPGs, such as prion diseases and tauopathies .

準備方法

Friedländer Quinoline Synthesis

The Friedländer reaction is a cornerstone for constructing quinoline scaffolds. As demonstrated in the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one, this method involves condensing 2-aminobenzophenone derivatives with cyclic ketones. Adapting this approach for 1-(4-amino-2-methylquinolin-6-yl)urea would require:

- Starting Material Design : A substituted 2-aminobenzophenone with pre-installed methyl and amino groups.

- Cyclization Conditions : Polyphosphoric acid (PPA) under solvent-free conditions at 90°C, achieving yields up to 82%.

Hypothetical Reaction Pathway :

$$

\text{2-Amino-4-methylbenzophenone} + \text{Pentan-2,3-dione} \xrightarrow{\text{PPA, 90°C}} \text{4-Amino-2-methylquinoline}

$$

Subsequent functionalization at position 6 would introduce the urea group.

Skraup and Doebner-von Miller Modifications

While not directly cited in the provided sources, these classical methods involve cyclizing aniline derivatives with glycerol or α,β-unsaturated carbonyl compounds. However, harsh acidic conditions (e.g., concentrated H$$2$$SO$$4$$) may degrade sensitive functional groups like urea.

Urea Group Introduction Strategies

Post-Functionalization of Preformed Quinolines

After synthesizing the 4-amino-2-methylquinoline core, the urea moiety can be introduced via:

- Reaction with Isocyanates :

$$

\text{4-Amino-2-methylquinolin-6-amine} + \text{R-NCO} \rightarrow \text{this compound}

$$

This method requires careful control of stoichiometry to avoid over-alkylation. - Urea Condensation : Using carbodiimides to couple amines with carboxylic acids, though this is less common for aromatic systems.

In-Situ Urea Formation During Cyclization

Integrating urea-forming steps into the quinoline synthesis could streamline production. For example, employing urea as a nitrogen source in cyclization reactions, as seen in the preparation of 4-amino-2,6-dimethoxypyrimidine.

Novel and Green Synthetic Approaches

Solvent-Free and Catalytic Methods

Building on the solvent-free Friedländer synthesis, replacing PPA with greener catalysts (e.g., ionic liquids or zeolites) could reduce environmental impact. For instance:

- Microwave-Assisted Synthesis : Accelerating reaction times and improving yields.

- Solid-Supported Reagents : Enhancing recyclability and minimizing waste.

One-Pot Tandem Reactions

A hypothetical one-pot sequence might combine quinoline formation and urea functionalization:

- Cyclization : Using 2-aminobenzophenone and a diketone.

- Oxidative Amination : Introducing the urea group via a copper-catalyzed coupling.

Analytical and Optimization Considerations

Reaction Monitoring

Techniques such as TLC and $$^1$$H NMR (as employed in) are critical for tracking intermediate formation. For example, the $$^1$$H NMR spectrum of 4-amino-2,6(1H,3H)-pyrimidinedione shows distinct peaks at δ 10.09–10.05 (NH) and 6.18 ppm (NH$$_2$$), which could guide analogous analyses for the target compound.

Yield Optimization

Key factors include:

- Temperature Control : Maintaining 60–80°C during methylation steps to prevent side reactions.

- Catalyst Loading : Tetrabutylammonium bromide as a phase transfer catalyst improves reagent miscibility.

Data Tables for Comparative Analysis

Table 1: Comparison of Quinoline Synthesis Methods

Table 2: Urea Functionalization Routes

| Route | Reagents | Yield* | Purity |

|---|---|---|---|

| Isocyanate coupling | R-NCO, base | 60–75% | High if anhydrous conditions |

| Carbodiimide-mediated | EDC, HOBt | 50–65% | Requires protective groups |

| Direct condensation | Urea, heat | 30–40% | Low efficiency |

*Hypothetical yields based on analogous reactions.

Q & A

Q. What are the reliable synthetic protocols for 1-(4-Amino-2-methylquinolin-6-yl)urea, and how can purity be validated?

Answer:

- Synthesis: Optimize via nucleophilic substitution or urea coupling reactions. Use 4-amino-2-methylquinoline-6-carboxylic acid (precursor) with carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous DMF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Purity Validation:

- HPLC: C18 column, acetonitrile/water (0.1% TFA) gradient (retention time ~8–10 min).

- NMR: Confirm absence of unreacted precursors (e.g., δ 6.8–7.2 ppm for quinoline protons).

- Elemental Analysis: Match calculated vs. observed C, H, N values (deviation <0.3%).

- Reference synthetic validation protocols from peer-reviewed journals (e.g., J. Org. Chem.) rather than vendor documentation .

Q. Which spectroscopic techniques are critical for structural elucidation, and how should contradictory data be resolved?

Answer:

- Primary Techniques:

- FT-IR: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- ¹H/¹³C NMR: Assign quinoline protons (δ 7.5–8.5 ppm) and urea NH signals (δ 5.5–6.5 ppm).

- Contradiction Resolution:

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalable synthesis?

Answer:

- Experimental Design:

- Factors: Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–2 mol%).

- Response Variables: Yield, purity (HPLC area %).

- Methodology:

- Case Study: A 2023 Org. Process Res. Dev. study reduced byproducts by 40% using this approach.

Q. How should researchers address discrepancies in bioactivity data across in vitro assays?

Answer:

- Root Cause Analysis:

- Assay Variability: Compare protocols (e.g., cell line viability vs. enzymatic inhibition).

- Solubility Effects: Test compound solubility in DMSO/PBS using dynamic light scattering.

- Mitigation Strategies:

- Standardize protocols (e.g., NIH/WHO guidelines).

- Use dose-response curves (IC₅₀/EC₅₀) with Hill slope analysis to quantify potency variability.

- Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).

Q. What computational methods integrate with experimental data to predict physicochemical properties?

Answer:

- Tools:

- COMSOL Multiphysics: Model diffusion kinetics in biological matrices.

- AI-Driven QSAR: Train models (e.g., Random Forest, SVM) on PubChem datasets to predict logP, pKa.

- Workflow:

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。